molecular formula C21H14Br2N2O3 B12441336 3-bromo-N-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]-4-methoxybenzamide

3-bromo-N-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]-4-methoxybenzamide

Cat. No.: B12441336
M. Wt: 502.2 g/mol
InChI Key: KGVIEJYKJFASCN-UHFFFAOYSA-N
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Description

3-bromo-N-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]-4-methoxybenzamide is a complex organic compound that belongs to the class of benzoxazole derivatives This compound is characterized by the presence of bromine atoms and a methoxy group attached to a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]-4-methoxybenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of Benzoxazole Core: The benzoxazole core can be synthesized by the cyclization of 2-aminophenol with a suitable carboxylic acid derivative under acidic conditions.

    Methoxylation: The methoxy group is introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide.

    Amidation: The final step involves the formation of the benzamide structure through an amidation reaction, typically using an appropriate amine and a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]-4-methoxybenzamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms in the compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the bromine atoms or other functional groups.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, forming carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

    Bromination: Bromine, N-bromosuccinimide (NBS)

    Methoxylation: Dimethyl sulfate, methyl iodide

    Amidation: Carboxylic acid derivatives, amines

    Coupling Reactions: Palladium catalysts, boronic acids

Major Products

The major products formed from these reactions include various substituted benzoxazole derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

3-bromo-N-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]-4-methoxybenzamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-bromo-N-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]-4-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to proteins, enzymes, or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3-bromo-N,N-dimethylaniline
  • 3-bromophenylboronic acid
  • 3-bromopropylbenzene

Uniqueness

Compared to similar compounds, 3-bromo-N-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]-4-methoxybenzamide is unique due to its complex structure, which includes both bromine atoms and a methoxy group attached to a benzoxazole core. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C21H14Br2N2O3

Molecular Weight

502.2 g/mol

IUPAC Name

3-bromo-N-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]-4-methoxybenzamide

InChI

InChI=1S/C21H14Br2N2O3/c1-27-18-7-5-12(10-16(18)23)20(26)24-15-6-8-19-17(11-15)25-21(28-19)13-3-2-4-14(22)9-13/h2-11H,1H3,(H,24,26)

InChI Key

KGVIEJYKJFASCN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CC(=CC=C4)Br)Br

Origin of Product

United States

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